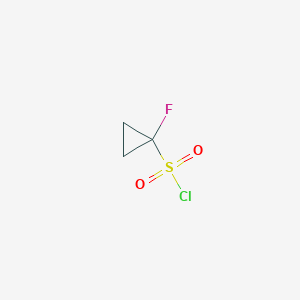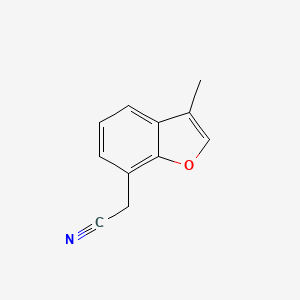
1-methyl-1-(3-nitrophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-1-(3-nitrophenyl)urea, also known as MNU, is an important organic compound used in a variety of scientific research applications. MNU’s unique chemical structure and properties make it an ideal candidate for a wide range of lab experiments and research studies.
Applications De Recherche Scientifique
1-methyl-1-(3-nitrophenyl)urea is used in a variety of scientific research applications, including cell culture studies, drug screening, and biochemical assays. It has been used to study the effects of DNA damage caused by radiation, and to investigate the role of nitric oxide in cellular processes. 1-methyl-1-(3-nitrophenyl)urea has also been used to study the effects of nitric oxide on the cardiovascular system, and to investigate the role of nitric oxide in apoptosis.
Mécanisme D'action
1-methyl-1-(3-nitrophenyl)urea works by blocking the action of nitric oxide, a molecule that plays an important role in many biological processes. Nitric oxide is produced by cells in response to a variety of stimuli, such as hormones and neurotransmitters. 1-methyl-1-(3-nitrophenyl)urea blocks the action of nitric oxide by binding to the nitric oxide receptor, preventing nitric oxide from binding to its target.
Biochemical and Physiological Effects
1-methyl-1-(3-nitrophenyl)urea has several biochemical and physiological effects on cells and tissues. It has been shown to inhibit nitric oxide production, which can lead to reduced inflammation and oxidative stress. 1-methyl-1-(3-nitrophenyl)urea also affects the activity of enzymes involved in the metabolism of nitric oxide, resulting in decreased levels of nitric oxide in the body. Additionally, 1-methyl-1-(3-nitrophenyl)urea has been shown to reduce the activity of enzymes involved in the synthesis of nitric oxide, resulting in decreased levels of nitric oxide in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1-methyl-1-(3-nitrophenyl)urea in laboratory experiments is its high solubility in aqueous solutions. This allows for easy preparation of solutions for use in cell culture studies and biochemical assays. However, 1-methyl-1-(3-nitrophenyl)urea can be toxic to cells in high concentrations, so care must be taken to ensure that the concentration of 1-methyl-1-(3-nitrophenyl)urea is not too high. Additionally, 1-methyl-1-(3-nitrophenyl)urea has a relatively short shelf life, so it must be used within a few months of purchase.
Orientations Futures
The potential future directions of research involving 1-methyl-1-(3-nitrophenyl)urea include further investigation into its effects on nitric oxide metabolism, its role in apoptosis, and its potential as a therapeutic agent. Additionally, further research into the synthesis of 1-methyl-1-(3-nitrophenyl)urea and its potential uses in drug screening and cell culture studies is warranted. Finally, 1-methyl-1-(3-nitrophenyl)urea could be used to investigate the effects of nitric oxide on the cardiovascular system, and to study the role of nitric oxide in other biological processes.
Méthodes De Synthèse
1-methyl-1-(3-nitrophenyl)urea can be synthesized by reacting methylurea with 3-nitrophenol in an acidic medium. The reaction is conducted in aqueous solution at a temperature of 80°C and a pH of 2.5. This reaction yields 1-methyl-1-(3-nitrophenyl)urea with a yield of approximately 60%.
Propriétés
IUPAC Name |
1-methyl-1-(3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c1-10(8(9)12)6-3-2-4-7(5-6)11(13)14/h2-5H,1H3,(H2,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHSNFNOMNHMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1-(3-nitrophenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6618452.png)
![N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B6618464.png)
![2-[4-(3,4-dimethylpyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride, Mixture of diastereomers](/img/structure/B6618474.png)
![tert-butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate hydrochloride](/img/structure/B6618480.png)
![tert-butyl N-[(1R,5S,9r)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate, exo](/img/structure/B6618487.png)
![(1R,5S,9s)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B6618489.png)
